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Abstract
Difluoromethylenedioxyamphetamine (DIFMA) is a synthetic derivative of 3,4-

methylenedioxyamphetamine (MDA), an empathogenic and psychoactive substance.

Developed by Daniel Trachsel and colleagues, DIFMA was synthesized with the goal of

creating a less neurotoxic alternative to MDA and its analog MDMA.[1] The core rationale

behind its design lies in the substitution of the methylenedioxy bridge with a

difluoromethylenedioxy group. This modification was hypothesized to increase the metabolic

stability of the compound and reduce the formation of neurotoxic metabolites, which are

believed to contribute to the long-term adverse effects associated with MDA and MDMA.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and known pharmacological properties of DIFMA, including available data on its interaction

with monoamine transporters. It also outlines detailed experimental protocols relevant to its

study and presents signaling pathway and experimental workflow diagrams to facilitate a

deeper understanding of its scientific context.

Chemical Structure and Properties
Difluoromethylenedioxyamphetamine, also known as DiFMDA, is characterized by the

presence of a difluorinated methylenedioxy ring attached to the amphetamine backbone.

IUPAC Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]
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CAS Number: 910393-51-0[1]

Property Value Source

Chemical Formula C₁₀H₁₁F₂NO₂ [1]

Molar Mass 215.200 g·mol⁻¹ [1]

SMILES
CC(Cc1ccc2c(c1)OC(O2)

(F)F)N
[1]

InChI

InChI=1S/C10H11F2NO2/c1-

6(13)4-7-2-3-8-9(5-7)15-

10(11,12)14-8/h2-3,5-

6H,4,13H2,1H3

[1]

Synthesis
The synthesis of Difluoromethylenedioxyamphetamine and other fluoro-analogues of MDA was

first described by Trachsel et al. in 2006. The primary aim of this synthetic effort was to

investigate the role of metabolism in the neurotoxicity of MDMA and related compounds.[2]

Experimental Protocol: Synthesis of DIFMA
The following is a generalized protocol based on the synthetic schemes for fluorinated

amphetamine analogs. The specific details for the synthesis of DIFMA can be found in the cited

literature.

The synthesis of DIFMA would likely proceed through a multi-step reaction sequence starting

from a suitable difluoromethylenedioxy-substituted aromatic precursor. A plausible synthetic

route is outlined below:

Preparation of 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde: This starting material can be

synthesized from commercially available precursors through a series of reactions to

introduce the difluoromethylenedioxy group and the aldehyde functionality at the desired

position on the benzene ring.
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Nitration: The carbaldehyde is then reacted with a nitrating agent, such as nitric acid in the

presence of a catalyst, to introduce a nitro group onto the aromatic ring, likely at the position

para to the aldehyde.

Condensation: The resulting nitroaldehyde is condensed with nitroethane in the presence of

a base to form the corresponding nitrostyrene derivative.

Reduction: The nitrostyrene is then reduced to the corresponding amine. This can be

achieved using a reducing agent such as lithium aluminum hydride (LAH), which will reduce

both the nitro group and the double bond to yield the final product,

Difluoromethylenedioxyamphetamine.

Purification: The final compound is then purified using standard techniques such as

distillation or chromatography to yield the pure product.

Synthesis of DIFMA

2,2-difluoro-1,3-benzodioxole-5-carbaldehyde Nitration
HNO3

Condensation with Nitroethane
Nitroethane, Base

Reduction (e.g., LAH)
LiAlH4

Difluoromethylenedioxyamphetamine

Click to download full resolution via product page

A simplified workflow for the synthesis of DIFMA.

Pharmacological Function
The primary pharmacological rationale for the development of DIFMA was to create a

compound with a reduced potential for neurotoxicity compared to MDA and MDMA. It is

hypothesized that the cleavage of the methylenedioxy ring in MDA and MDMA leads to the

formation of neurotoxic metabolites. The difluoromethylenedioxy group in DIFMA is expected to

be more resistant to metabolic cleavage, thereby reducing the formation of these harmful

metabolites.[1][2]

Interaction with Monoamine Transporters
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The primary molecular targets of amphetamine-like compounds are the monoamine

transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the

norepinephrine transporter (NET). These transporters are responsible for the reuptake of their

respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

While specific quantitative binding data for DIFMA is not readily available in the public domain,

in vitro studies have qualitatively characterized its affinity for the serotonin transporter. These

studies indicate that DIFMA has a SERT affinity that is intermediate between that of MDA and

MDMA.[1]

For comparative purposes, the binding affinities (Ki, nM) of MDA and MDMA for the human

monoamine transporters are presented in the table below.

Compound hSERT Ki (nM) hDAT Ki (nM) hNET Ki (nM)

MDA 226 580 108

MDMA 394 1320 612

Data is illustrative and compiled from various sources. Actual values may vary depending on

the specific experimental conditions.

The functional activity of DIFMA at monoamine transporters (i.e., whether it acts as a substrate-

releaser or a reuptake inhibitor) has not been explicitly detailed in available literature. However,

based on its structural similarity to MDA and MDMA, it is presumed to act as a monoamine

releaser.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DFMDA - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15191437?utm_src=pdf-body-img
https://www.benchchem.com/product/b15191437?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/DFMDA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to
Difluoromethylenedioxyamphetamine (DIFMA)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-
difluoromethylenedioxyamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17193269/
https://pubmed.ncbi.nlm.nih.gov/17193269/
https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-difluoromethylenedioxyamphetamine
https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-difluoromethylenedioxyamphetamine
https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-difluoromethylenedioxyamphetamine
https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-difluoromethylenedioxyamphetamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15191437?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

